Cas no 1699671-47-0 (1-(pentan-2-yl)cyclopentan-1-amine)

1-(Pentan-2-yl)cyclopentan-1-amine is a cyclopentylamine derivative featuring a branched pentyl substituent at the 2-position. This compound is of interest in synthetic organic chemistry due to its structural versatility, serving as a potential intermediate for pharmaceuticals, agrochemicals, and specialty materials. The cyclopentylamine core provides a rigid scaffold, while the pentan-2-yl group enhances lipophilicity, influencing solubility and reactivity. Its stereochemistry may also play a role in chiral synthesis applications. The compound’s stability under standard conditions and compatibility with further functionalization make it a practical building block for research and industrial applications requiring tailored amine-based architectures.
1-(pentan-2-yl)cyclopentan-1-amine structure
1699671-47-0 structure
Product name:1-(pentan-2-yl)cyclopentan-1-amine
CAS No:1699671-47-0
MF:C10H21N
MW:155.28044295311
CID:5951082
PubChem ID:107892251

1-(pentan-2-yl)cyclopentan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(pentan-2-yl)cyclopentan-1-amine
    • 1699671-47-0
    • EN300-1857975
    • Inchi: 1S/C10H21N/c1-3-6-9(2)10(11)7-4-5-8-10/h9H,3-8,11H2,1-2H3
    • InChI Key: PEZQSNBSMFPQNG-UHFFFAOYSA-N
    • SMILES: NC1(CCCC1)C(C)CCC

Computed Properties

  • Exact Mass: 155.167399674g/mol
  • Monoisotopic Mass: 155.167399674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 2.6

1-(pentan-2-yl)cyclopentan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1857975-0.25g
1-(pentan-2-yl)cyclopentan-1-amine
1699671-47-0
0.25g
$774.0 2023-09-18
Enamine
EN300-1857975-1.0g
1-(pentan-2-yl)cyclopentan-1-amine
1699671-47-0
1g
$986.0 2023-06-03
Enamine
EN300-1857975-10.0g
1-(pentan-2-yl)cyclopentan-1-amine
1699671-47-0
10g
$4236.0 2023-06-03
Enamine
EN300-1857975-5g
1-(pentan-2-yl)cyclopentan-1-amine
1699671-47-0
5g
$2443.0 2023-09-18
Enamine
EN300-1857975-2.5g
1-(pentan-2-yl)cyclopentan-1-amine
1699671-47-0
2.5g
$1650.0 2023-09-18
Enamine
EN300-1857975-10g
1-(pentan-2-yl)cyclopentan-1-amine
1699671-47-0
10g
$3622.0 2023-09-18
Enamine
EN300-1857975-5.0g
1-(pentan-2-yl)cyclopentan-1-amine
1699671-47-0
5g
$2858.0 2023-06-03
Enamine
EN300-1857975-0.05g
1-(pentan-2-yl)cyclopentan-1-amine
1699671-47-0
0.05g
$707.0 2023-09-18
Enamine
EN300-1857975-0.1g
1-(pentan-2-yl)cyclopentan-1-amine
1699671-47-0
0.1g
$741.0 2023-09-18
Enamine
EN300-1857975-0.5g
1-(pentan-2-yl)cyclopentan-1-amine
1699671-47-0
0.5g
$809.0 2023-09-18

Additional information on 1-(pentan-2-yl)cyclopentan-1-amine

Professional Introduction to Compound with CAS No. 1699671-47-0 and Product Name: 1-(pentan-2-yl)cyclopentan-1-amine

The compound identified by the CAS number 1699671-47-0 and the product name 1-(pentan-2-yl)cyclopentan-1-amine represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a cyclopentanamine core substituted with a pentan-2-yl side chain, has garnered attention due to its structural uniqueness and potential biological activities. The precise arrangement of its functional groups makes it a promising candidate for further exploration in drug discovery and development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic properties and potential interactions of 1-(pentan-2-yl)cyclopentan-1-amine with biological targets. The presence of the secondary amine group in the cyclopentan ring suggests that this compound may exhibit binding affinities with enzymes or receptors involved in critical metabolic pathways. Such interactions are of paramount importance in understanding its therapeutic potential and possible side effects.

In the context of modern drug design, the structural features of 1-(pentan-2-yl)cyclopentan-1-amine align well with the principles of fragment-based drug discovery. The cyclopentan ring, known for its rigid conformation, can provide a stable scaffold for further derivatization, while the pentan-2-yl side chain offers flexibility for optimizing pharmacological properties. This balance between rigidity and flexibility is often sought after in the development of novel bioactive molecules.

Current research in medicinal chemistry has highlighted the importance of diversifying molecular structures to overcome resistance mechanisms associated with existing therapies. The unique structural motif of 1-(pentan-2-yl)cyclopentan-1-amine positions it as a valuable asset in this endeavor. By leveraging high-throughput screening technologies, researchers can rapidly assess its efficacy against a range of disease-related targets, thereby accelerating the drug discovery process.

The synthesis of 1-(pentan-2-yl)cyclopentan-1-amine involves sophisticated organic transformations that highlight the expertise required in modern synthetic chemistry. The introduction of the pentan-2-yl group at the 1-position of the cyclopentanamine core necessitates precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods have enabled more efficient and environmentally friendly synthetic routes, aligning with green chemistry principles.

From a biological perspective, 1-(pentan-2-yl)cyclopentan-1-amine has shown promise in preclinical studies as a potential modulator of inflammatory pathways. The amine group is capable of engaging with various biomolecules, including cytokines and growth factors, which play pivotal roles in immune responses. By modulating these pathways, this compound could offer therapeutic benefits in conditions characterized by excessive inflammation.

The development of novel pharmaceuticals often requires interdisciplinary collaboration between chemists, biologists, and clinicians. The study of 1-(pentan-2-yl)cyclopentan-1-amine exemplifies this collaborative approach, where chemical insights are translated into biological outcomes through rigorous experimentation. Preclinical trials are underway to evaluate its safety profile and pharmacological activity, paving the way for potential clinical applications.

In conclusion, 1699671-47-0 and 1-(pentan-2-y lcyclopentan - 1 - amine) represent a fascinating compound with significant pharmaceutical potential. Its unique structure, combined with recent advancements in drug discovery technologies, positions it as a promising candidate for further development. As research continues to uncover new biological targets and therapeutic strategies, compounds like this will play an increasingly important role in addressing unmet medical needs.

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